Adenostemmoic acid G

Description

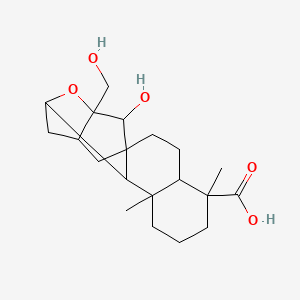

Structure

2D Structure

Properties

Molecular Formula |

C20H30O5 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

16-hydroxy-13-(hydroxymethyl)-5,9-dimethyl-12-oxapentacyclo[11.2.1.111,14.01,10.04,9]heptadecane-5-carboxylic acid |

InChI |

InChI=1S/C20H30O5/c1-17-5-3-6-18(2,16(23)24)13(17)4-7-19-9-11-8-12(14(17)19)25-20(11,10-21)15(19)22/h11-15,21-22H,3-10H2,1-2H3,(H,23,24) |

InChI Key |

UBYHEQLEEXWURW-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCCC(C1CCC34C2C5CC(C3)C(C4O)(O5)CO)(C)C(=O)O |

Origin of Product |

United States |

Creation of Pre Therapeutic Analogues:building on Sar Data, Derivatization Can Be Used to Improve the Drug Likeness of the Molecule.patsnap.comthis Involves Modifying the Structure to Enhance Properties Such As Aqueous Solubility, Metabolic Stability, Oral Bioavailability, and Membrane Permeability, All of Which Are Critical for a Compound to Be Effective in Vivo. This Strategy of Structural Simplification or Modification Can Improve Pharmacokinetic Profiles and Reduce Molecular Complexity.nih.gov

Integration with Systems Biology and Omics Approaches for Deeper Understanding

To gain a holistic understanding of the biological impact of Adenostemmoic acid G, modern systems biology approaches should be integrated into the research plan. frontiersin.org Instead of focusing on a single target or pathway, multi-omics technologies can reveal the global cellular response to the compound. nih.gove-enm.org

Key omics approaches include:

Transcriptomics (RNA-Seq): To identify all genes whose expression is either upregulated or downregulated upon treatment with the compound, revealing the cellular pathways that are transcriptionally affected.

Proteomics: To measure changes in the abundance and post-translational modification of thousands of proteins, providing insight into the functional cellular response.

Metabolomics: To analyze shifts in the cellular metabolome, which can serve as a sensitive indicator of the compound's impact on cellular biochemistry and identify downstream functional outcomes. nih.gov

Integrating these large datasets can help construct a comprehensive network of the compound's interactions, uncover novel mechanisms of action, identify potential biomarkers for its activity, and predict possible off-target effects or toxicity early in the development process. frontiersin.orgunimi.it

Biosynthetic Pathways of Adenostemmoic Acids

General Diterpenoid Biosynthesis in Plants

Diterpenoids are a large and varied class of natural products built from a 20-carbon precursor. frontiersin.orgnih.gov In plants, the synthesis of this precursor, geranylgeranyl diphosphate (B83284) (GGPP), primarily occurs through the methylerythritol phosphate (B84403) (MEP) pathway, which is located in the plastids. mdpi.comfrontiersin.orgfrontiersin.org

The MEP pathway begins with simple sugars and, through a series of seven enzymatic steps, produces the fundamental five-carbon (C5) isoprenoid units: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov A geranylgeranyl pyrophosphate synthase (GGPS) then catalyzes the condensation of one molecule of DMAPP with three molecules of IPP to form the C20 compound, GGPP. frontiersin.orgnih.gov This linear molecule is the universal precursor for the vast majority of diterpenoids found in plants. nih.govresearchgate.netresearchgate.net From this point, specialized enzymes known as diterpene synthases (diTPSs) catalyze cyclization reactions, transforming the linear GGPP into a wide array of cyclic diterpene skeletons, which are then further modified to create the final products. researchgate.netnih.gov

Proposed Biosynthetic Route for ent-Kaurane Diterpenoids

Adenostemmoic acid G belongs to the ent-kaurane family of diterpenoids. The biosynthesis of this tetracyclic skeleton is a two-step cyclization process initiated from GGPP and is a key pathway for producing vital plant hormones like gibberellins (B7789140). nih.govnih.govduke.edu

Formation of ent-Copalyl Diphosphate (ent-CPP): The first committed step is catalyzed by a class II diTPS called ent-copalyl diphosphate synthase (CPS). frontiersin.orgnih.govduke.edu This enzyme facilitates the protonation-initiated cyclization of the linear GGPP into the bicyclic intermediate, ent-CPP. researchgate.netnih.gov

Formation of ent-Kaurene (B36324): The second step is mediated by a class I diTPS, ent-kaurene synthase (KS). nih.govduke.edu This enzyme takes ent-CPP as its substrate and catalyzes a further cyclization to form the characteristic tetracyclic hydrocarbon skeleton of ent-kaurene. nih.govnih.gov

Following the formation of the core ent-kaurene structure, a series of post-cyclization modifications occur. These reactions, primarily oxidations catalyzed by cytochrome P450 monooxygenases (P450s) and other enzymes, introduce functional groups (like hydroxyls, ketones, and carboxylic acids) at various positions on the skeleton. researchgate.netnih.gov It is through these specific modifications of the ent-kaurene backbone that the diverse range of kaurane (B74193) diterpenoids, including the various adenostemmoic acids, are generated. nih.gov For instance, kaurenoic acid serves as an intermediate in the biosynthesis of other kaurane diterpenes. nih.gov

Key Enzymatic Steps and Genetic Aspects

The biosynthesis of ent-kaurane diterpenoids is governed by specific genes that encode the necessary enzymes. The discovery and characterization of these genes have significantly advanced our understanding of this metabolic pathway.

The primary enzymes are the diterpene synthases (diTPSs), which are categorized into two main classes based on their structure and reaction mechanism:

Class II diTPS (e.g., CPS): These enzymes possess a conserved DxDD motif and catalyze the initial protonation-dependent cyclization of GGPP. researchgate.net

Class I diTPS (e.g., KS): These enzymes contain a conserved DDxxD motif, which is crucial for binding the diphosphate group of the substrate (like ent-CPP) and initiating the second cyclization step. duke.edu

In many plants, these two functions are carried out by separate, monofunctional enzymes. researchgate.net The genes encoding these enzymes, often designated as CPS and KS, have been identified in numerous plant species. nih.govnih.govresearchgate.net Their expression is often tissue-specific and can be regulated by developmental cues and environmental stimuli, controlling the production of gibberellins and other specialized diterpenoids. nih.govduke.edu

Subsequent modifications to the ent-kaurene skeleton are largely performed by cytochrome P450-dependent monooxygenases (P450s). researchgate.netnih.gov These enzymes are responsible for the regio- and stereospecific hydroxylations and other oxidative transformations that lead to the vast chemical diversity within the ent-kaurane family. The genes for these P450s are part of a very large and diverse gene superfamily, making the identification of specific enzymes for particular steps a significant research challenge.

Table 1: Key Precursors and Enzymes in ent-Kaurane Biosynthesis

| Compound/Enzyme | Abbreviation | Class | Role in Pathway |

| Isopentenyl Diphosphate | IPP | Precursor | C5 building block from MEP pathway. mdpi.comfrontiersin.org |

| Dimethylallyl Diphosphate | DMAPP | Precursor | C5 building block from MEP pathway. mdpi.comfrontiersin.org |

| Geranylgeranyl Diphosphate | GGPP | Precursor | C20 universal precursor for diterpenes. nih.govresearchgate.net |

| ent-Copalyl Diphosphate Synthase | CPS | Class II diTPS | Catalyzes GGPP → ent-CPP. frontiersin.orgnih.gov |

| ent-Copalyl Diphosphate | ent-CPP | Intermediate | Bicyclic intermediate. researchgate.netnih.gov |

| ent-Kaurene Synthase | KS | Class I diTPS | Catalyzes ent-CPP → ent-kaurene. nih.govduke.edu |

| ent-Kaurene | - | Intermediate | Tetracyclic hydrocarbon skeleton. nih.gov |

| Cytochrome P450 Monooxygenases | P450s | Oxidoreductases | Catalyze post-cyclization modifications (e.g., oxidation). researchgate.netnih.gov |

Elucidation of the this compound Biosynthetic Route: Current State of Research

The specific biosynthetic pathway leading to this compound has not been fully elucidated. Research has primarily focused on identifying the various diterpenoid compounds present in plants of the Adenostemma genus, such as Adenostemma lavenia. japsonline.comnih.govjapsonline.com These studies have successfully isolated and characterized numerous kaurane-type diterpenes, including various adenostemmoic acids and related compounds like ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (11αOH-KA). japsonline.comjapsonline.comscienceopen.com

While the precise enzymes (specifically the P450s) responsible for converting the ent-kaurene skeleton into this compound have not been functionally characterized, the pathway is presumed to follow the general route established for other oxidized kauranoids. The presence of a diverse array of structurally related kaurane diterpenoids in A. lavenia strongly suggests a common biosynthetic origin from the ent-kaurene precursor, followed by a series of divergent oxidative reactions catalyzed by a suite of P450 enzymes. japsonline.comscienceopen.com

Future research, likely involving transcriptomics and gene-function characterization (genome mining), will be necessary to identify the specific CPS, KS, and particularly the P450 genes from Adenostemma that are responsible for constructing the final structure of this compound. nih.gov This approach would involve sequencing the plant's genome or transcriptome, identifying candidate genes based on homology to known diterpene-biosynthetic genes, and then expressing these genes in a host system (like yeast or Nicotiana benthamiana) to verify their enzymatic function.

Biological Activities and Mechanistic Investigations of Adenostemmoic Acids

Anti-inflammatory Activities of Adenostemmoic Acids

Extracts from plants of the Adenostemma genus, the natural source of Adenostemmoic acid G, have demonstrated anti-inflammatory properties, suggesting that their constituent compounds may contribute to these effects. japsonline.comresearchgate.net The mechanisms underlying inflammation are complex, involving a cascade of molecular and cellular events. Key processes include the release of inflammatory mediators, the activity of specific enzymes, and the activation of crucial signaling pathways. ufjf.brnih.gov

Modulation of Inflammatory Mediators (e.g., Nitric Oxide, TNF-α, IL-1β, IL-6)

Inflammatory responses are largely driven by signaling molecules known as cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as the signaling molecule nitric oxide (NO). nih.gov Overproduction of these mediators is a hallmark of many inflammatory diseases. ufjf.br For instance, TNF-α and IL-1β are potent inducers of IL-6 gene expression. mdpi.com While extracts from the Adenostemma genus have shown general anti-inflammatory activity, specific data detailing the direct effects of purified this compound on the production of NO, TNF-α, IL-1β, or IL-6 are not available in the current body of scientific literature.

Inhibition of Key Enzymes (e.g., Cyclooxygenase-2 (COX-2), inducible Nitric Oxide Synthase (iNOS))

The enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are critical to the inflammatory process. ufjf.br iNOS is responsible for producing large quantities of nitric oxide, while COX-2 is the key enzyme in the pathway that synthesizes prostaglandins, another class of inflammatory mediators. ufjf.brnih.gov Inhibition of these enzymes is a common strategy for anti-inflammatory drugs. nih.gov Although studies on other natural compounds have demonstrated the inhibition of iNOS and COX-2 expression, specific research documenting the inhibitory activity of this compound against these enzymes has not been reported.

Cellular and Molecular Targets (e.g., NF-κB, MAPKs, AMPK, Keap1/Nrf2 pathway)

The expression of inflammatory mediators and enzymes is controlled by complex intracellular signaling pathways. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central regulators of the inflammatory response. nih.gov Activation of these pathways leads to increased transcription of pro-inflammatory genes. nih.gov Conversely, pathways like the AMP-activated protein kinase (AMPK) and the Keap1/Nrf2 system are often associated with the resolution of inflammation and cellular protection against oxidative stress. There is currently no specific experimental evidence available that defines the interaction or modulatory effect of this compound on the NF-κB, MAPKs, AMPK, or Keap1/Nrf2 signaling pathways.

Anti-tumor Activity of Adenostemmoic Acids

Compounds isolated from the Adenostemma genus have been noted for their potential anti-tumor activities in scientific reviews. japsonline.comresearchgate.net The investigation of natural products for their ability to inhibit cancer cell growth and induce cell death is a significant area of pharmacological research.

Activity against Specific Cancer Cell Lines (e.g., L5178Y leukemia cells)

To determine the anti-tumor potential of a compound, researchers test its effects on various cancer cell lines in vitro. The L5178Y murine lymphoma cell line is one such model used to screen for anti-tumor and mutagenic activity. nih.govnih.gov While various compounds have been evaluated using this cell line, there are no published studies that specifically report the cytotoxic or anti-proliferative effects of this compound on L5178Y leukemia cells or any other specific cancer cell line.

Mechanisms of Action in Anti-tumor Contexts (e.g., apoptosis induction)

A primary mechanism by which anti-cancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. nih.gov This process involves the activation of specific proteins, such as caspases, which leads to the orderly dismantling of the cell. nih.gov Although apoptosis is a common mechanism for anti-tumor compounds, the ability of this compound to induce apoptosis in cancer cells has not been experimentally verified.

Effects on Tumor Progression in in vivo Animal Models (e.g., sarcoma-180 implanted mice)

Research specifically investigating the in vivo effects of this compound on tumor progression in animal models such as sarcoma-180 implanted mice is currently limited in the published scientific literature. While the broader class of kaurane (B74193) diterpenes, to which adenostemmoic acids belong, has been a subject of interest for their potential antitumor activities, direct evidence for this compound in this specific cancer model is not available.

However, studies on related compounds from the Adenostemma genus have shown promising results in other cancer models. For instance, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid and Adenostemmoic acid B have demonstrated cytotoxic activity against L-5178Y cultured cells and were found to prolong the survival of mice bearing these tumors. jst.go.jp This suggests that kaurane diterpenes from Adenostemma possess antitumor potential that warrants further investigation. The sarcoma-180 model is a widely used tool for screening potential anticancer agents, and the lack of data for this compound in this model represents a significant research gap. researchgate.netresearchgate.netekb.egniscpr.res.inmdpi.com

Anti-melanogenic Effects of Adenostemmoic Acids

The potential of this compound to inhibit melanogenesis has not been directly reported. However, studies on related compounds and extracts from the Adenostemma genus provide some insights. The extract of Adenostemma lavenia, which is known to contain various adenostemmoic acids, has been reported to possess anti-melanogenic properties. mdpi.com

A key compound isolated from Adenostemma lavenia, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, has shown antimelanogenic activity. mdpi.com Further research into other kaurane diterpenes has indicated that some possess tyrosinase inhibitory activity, a key enzyme in melanin (B1238610) synthesis, although the effects of some tested compounds were marginal. nih.gov Given that many natural compounds with anti-melanogenic properties act as tyrosinase inhibitors, this is a plausible mechanism for adenostemmoic acids. japsonline.commdpi.commdpi.com The lack of specific data on this compound's effect on melanogenesis highlights an area for future research.

Antioxidant Properties of Adenostemmoic Acids

The antioxidant capacity of this compound has not been individually quantified in published studies. However, extracts from plants of the Adenostemma genus, which are rich in adenostemmoic acids, have been evaluated for their antioxidant potential using various assays.

Radical Scavenging Assays (e.g., DPPH, ABTS)

Extracts of Adenostemma lavenia have been assessed for their ability to scavenge free radicals using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. researchgate.netbio-conferences.orgbio-conferences.org One study reported a very weak DPPH radical scavenging activity for an A. lavenia leaf extract, with an IC50 value of 2,507.19 ± 26.62 mg/L. bio-conferences.orgbio-conferences.org In contrast, another study on the ethanol (B145695) extract of A. lavenia reported a much higher antioxidant activity with an IC50 of 59.844 ± 3.36 ppm in the DPPH assay. researchgate.net Furthermore, a study on different species of Adenostemma showed that a methanol (B129727) extract of A. platyphyllum exhibited the highest antioxidant activity. researchgate.net The ABTS assay also confirmed the radical scavenging ability of A. lavenia fractions. mdpi.com The variability in these results could be due to differences in extraction methods and the specific composition of the extracts.

Table 1: Antioxidant Activity of Adenostemma lavenia Extracts

| Extract/Fraction | Assay | IC50 Value | Reference |

| Ultrasound-assisted 90% ethanol extract of leaves | DPPH | 2,507.19 ± 26.62 mg/L | bio-conferences.orgbio-conferences.org |

| Ethanol extract of leaves | DPPH | 59.844 ± 3.36 ppm | researchgate.net |

| Water fraction of leaves | ABTS | - | mdpi.com |

| Chloroform (B151607) fraction of leaves | ABTS | - | mdpi.com |

Note: Specific IC50 values for ABTS assays on fractions were not provided in the source material.

Other Reported Biological Activities of Adenostemmoic Acids (e.g., Antiviral, Trypanocidal)

While direct evidence for the antiviral and trypanocidal activities of this compound is not yet available, research on related compounds and extracts from the Adenostemma genus points towards potential in these areas.

A significant finding is the demonstrated trypanocidal activity of Adenostemmoic acid B against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.comresearchgate.netnih.gov This compound exhibited an IC50 value of 10.6 µM against the epimastigote form of the parasite. mdpi.comresearchgate.netnih.gov Given the structural similarities among adenostemmoic acids, it is plausible that this compound may also possess trypanocidal properties. The broader class of kaurane diterpenes has been recognized for its potential against various parasites, including Trypanosoma and Leishmania species. nih.govfrontiersin.orgnih.gov

Regarding antiviral activity, while specific studies on this compound are lacking, extracts from Adenostemma species have been traditionally used to treat viral infections. japsonline.comnih.gov Scientific investigations have shown that extracts from the genus possess antiviral properties. japsonline.com Other kaurane diterpenes have also been reported to have antiviral activities. japsonline.commdpi.comnih.gov This suggests that adenostemmoic acids could be a source of novel antiviral compounds, but further research is needed to isolate and test the activity of individual compounds like this compound.

Specific Mechanistic Investigations for this compound: Current Research Gaps

To date, there are no specific mechanistic investigations published for this compound. The precise molecular targets and pathways through which it might exert any biological effects remain unknown. The lack of research in this area represents a significant gap in our understanding of this particular natural product.

General reviews on the Adenostemma genus indicate that while various biological activities have been reported for its extracts and some isolated compounds, detailed phytochemical and pharmacological data are still limited and require further in-depth studies. japsonline.com The same can be said for the broader class of ent-kaurane diterpenoids, where many compounds have shown promising bioactivities in silico and in preliminary in vitro studies, but their mechanisms of action are often not fully elucidated. frontiersin.orgnih.gov

Future research should focus on isolating pure this compound and conducting comprehensive studies to:

Determine its cytotoxic effects on a range of cancer cell lines and elucidate the underlying mechanisms (e.g., induction of apoptosis, cell cycle arrest).

Investigate its anti-melanogenic potential by measuring its effects on tyrosinase activity and melanin production in cell-based models.

Quantify its antioxidant activity using various assays and determine its contribution relative to other compounds in Adenostemma extracts.

Screen for antiviral and antiparasitic activities against a panel of pathogens and identify its molecular targets.

Closing these research gaps will be crucial to understanding the potential therapeutic value of this compound.

Structure Activity Relationship Sar Studies of Adenostemmoic Acids

Identification of Key Structural Features Influencing Biological Activities

The biological activity of ent-kaurane diterpenoids, the family to which adenostemmoic acids belong, is intrinsically linked to their distinct tetracyclic structure and the nature of their functional groups. utmb.edu These molecules are characterized by a perhydrophenanthrene core (rings A, B, and C) fused to a cyclopentane (B165970) ring (D). nih.gov The specific configuration at carbons C-5, C-9, and C-10 distinguishes the ent-kaurane series from normal kauranes. nih.gov

Several structural features are consistently implicated in the bioactivity of this class of compounds:

The Tetracyclic Core: The rigid tetracyclic skeleton serves as the fundamental scaffold for biological interaction. utmb.edu Structural diversity within the ent-kauranes often arises from modifications to this parent skeleton, such as oxidation, C-C bond cleavages, or rearrangements, which significantly impact their function. frontiersin.org

The Exocyclic Methylene (B1212753) Group: The double bond at C-16, part of the exocyclic methylene group on ring D, is a common feature in many active ent-kaurane diterpenoids and is often crucial for their biological effects.

Oxygenated Functional Groups: The presence, position, and stereochemistry of hydroxyl (-OH) and keto (=O) groups are paramount. For instance, in a study of various diterpenoids, the presence of active hydrogen on oxygen atoms was suggested to be beneficial for inhibiting the secretion of the inflammatory cytokine TNF-α. mdpi.com The α,β-unsaturated carbonyl system is another key pharmacophore found in potent compounds like oridonin (B1677485) and eriocalyxin B, contributing to their anticancer activities. utmb.edu

The Carboxylic Acid at C-19: In compounds like kaurenoic acid, the carboxylic acid group at the C-19 position is a significant contributor to its bioactivity. This functional group influences the molecule's polarity and its ability to form hydrogen bonds, which can be critical for receptor binding. frontiersin.org Kaurenoic acid has been shown to attenuate inflammatory processes through various mechanisms, including the downregulation of NF-κB and cytokine-related pathways. frontiersin.orgnih.gov

The interplay of these structural elements defines the pharmacological profile of each specific adenostemmoic acid and related ent-kaurane diterpenoids.

Impact of Chemical Modifications on Bioactivity

The chemical modification of the core ent-kaurane structure has been a successful strategy for exploring and enhancing the biological activities of adenostemmoic acids and their analogues. nih.govnih.gov Synthetic alterations allow researchers to probe the function of specific moieties and develop derivatives with improved potency or more desirable pharmacological properties. nih.gov

Key modification strategies and their impact include:

Modification at C-19: The carboxylic acid group at C-19 is a frequent target for modification. Studies on glycyrrhetinic acid, another terpenoid, have shown that creating amide linkages at a similar position (C-3) can significantly enhance cytotoxicity against tumor cells compared to ester linkages. nih.gov In one study, a series of 32 derivatives were synthesized, and those with amide linkages (GN series) were consistently more potent than the ester-linked series (GO series). nih.gov

Transformations on Rings C and D: Alterations to the C and D rings of the kaurene skeleton have been shown to modulate anti-inflammatory activity. bohrium.com A study involving the synthesis of 63 kaurene derivatives found that specific modifications led to potent inhibition of nitric oxide (NO) production in macrophages. nih.govbohrium.com Thirteen of the synthesized compounds demonstrated the ability to inhibit NO production with IC₅₀ values between 2 and 10 μM. nih.gov

Esterification and Linker Addition: The addition of different groups via esterification can alter a compound's lipophilicity and, consequently, its bioactivity. In a study on S-allyl-l-cysteine (SAC) conjugated with garlic acid, it was found that esterifying the carboxyl group and extending the carbon chain could improve anti-inflammatory efficacy. nih.gov Conversely, studies on curcumin (B1669340) derivatives showed that while monofunctionalized compounds retained anti-inflammatory properties, difunctionalized derivatives lost this activity. mdpi.com

These findings highlight that even subtle changes to the molecular structure can lead to significant shifts in biological function, providing a roadmap for designing novel therapeutic agents.

The following table summarizes findings from a study on synthetic kaurene derivatives and their anti-inflammatory and cytotoxic effects.

| Compound | Description | NO Production Inhibition (IC₅₀ in µM) | Cytotoxicity |

| 9, 10, 17 | Non-cytotoxic kaurene derivatives | 2-10 | Non-cytotoxic up to 25 µM |

| 11, 12, 14, 23 | Cytotoxic kaurene derivatives | 2-10 | Showed low cell viability |

| 28, 55, 62 | Selected potent, non-cytotoxic derivatives | Potent | Non-cytotoxic |

This table is based on data from a study evaluating a series of 63 synthetic kaurene derivatives for their anti-inflammatory activity in RAW 264.7 macrophages. nih.gov

SAR Specific to Adenostemmoic Acid G: Limited Data and Future Perspectives

While the broader class of ent-kaurane diterpenoids has been the subject of numerous SAR studies, specific and detailed investigations focusing exclusively on this compound are limited in the current scientific literature. Much of the existing research groups adenostemmoic acids together or focuses on more abundant or highly active analogues. utmb.edujapsonline.com

The absence of specific data for this compound represents a significant research gap. However, the general principles established for related ent-kaurane diterpenoids provide a solid foundation for future investigations. The unique structural features of this compound can be compared with those of well-studied compounds like kaurenoic acid to form hypotheses about its activity. frontiersin.org

Future Perspectives for Research on this compound:

Isolation and Bioactivity Screening: The first step requires the isolation of sufficient quantities of pure this compound to conduct comprehensive biological screening. Its activity should be evaluated in a range of assays, particularly for anti-inflammatory, anticancer, and antimicrobial effects, which are common for this class of compounds. utmb.edu

Comparative SAR Analysis: The structure of this compound should be systematically compared with other adenostemmoic acids (A, B, C, etc.) and related ent-kauranes. This analysis would help determine the influence of its specific functional groups on bioactivity.

Chemical Synthesis and Modification: Developing a synthetic route to this compound would enable the creation of novel derivatives. Modifications could target its carboxylic acid and hydroxyl groups to explore how changes in polarity, steric hindrance, and hydrogen-bonding capacity affect its biological function, similar to strategies used for other terpenoids. nih.govnih.gov

Computational Modeling: Molecular docking and MD simulations should be performed to predict the potential biological targets of this compound. japsonline.com By docking it into the active sites of known inflammatory targets like COX-2, NF-κB, and various cytokines, researchers could prioritize experimental validation and gain insight into its mechanism of action. nih.govresearchgate.net

Fully exploring the therapeutic potential of this compound requires a dedicated research effort that combines natural product chemistry, synthetic modification, and computational analysis. frontiersin.org Such studies are crucial to unlock the potential of this specific molecule within the promising family of ent-kaurane diterpenoids.

Synthetic Approaches to Adenostemmoic Acids and Analogues

General Strategies for Total Synthesis of ent-Kaurane Diterpenoids

The synthesis of ent-kaurane diterpenoids, a class of natural products characterized by a distinctive tetracyclic core, presents significant challenges to chemists. researchgate.netmagtech.com.cn The construction of the highly congested and stereochemically rich bridged ring system requires robust and efficient synthetic strategies. bohrium.com Over the decades, a variety of approaches have been developed to assemble this complex scaffold.

Key synthetic strategies often focus on the construction of the bridged B/C/D ring system. Common methods include:

Intramolecular Diels-Alder Reactions: This powerful cycloaddition strategy can be used to form the B and C rings simultaneously, establishing multiple stereocenters in a single step.

Radical Cyclizations: Cascading radical reactions have been effectively employed to forge the intricate polycyclic framework, offering a different approach to ring construction. researchgate.net

Cation-Olefin Cyclizations: Biomimetic approaches using cation-olefin cyclizations mimic the biosynthetic pathway to construct the polycyclic skeleton from acyclic precursors.

[5+2] Cycloadditions: This method has been utilized for the construction of the seven-membered B ring found in some related diterpenoid structures. researchgate.net

A significant challenge in the total synthesis of these compounds is the installation of various oxygen-containing functional groups at specific positions on the carbocyclic core. magtech.com.cn Recent advances have focused on developing late-stage C-H oxidation methods to introduce hydroxyl groups and other functionalities after the main skeleton has been assembled. This approach offers flexibility and allows for the divergent synthesis of multiple analogues from a common intermediate. chemrxiv.org For instance, Fe-mediated hydrogen atom transfer (HAT) has been explored for regioselective and diastereoselective cyclizations to build crucial ent-kaurane building blocks. researchgate.netacs.org

The table below summarizes some of the key strategic reactions used in the assembly of ent-kaurane cores.

| Reaction Type | Rings Formed/Purpose | Key Features |

| Intramolecular Diels-Alder | B and C rings | High stereocontrol, convergent |

| Radical Cascade Cyclization | Polycyclic core formation | Efficient construction of multiple C-C bonds |

| Cation-Olefin Cyclization | Polycyclic core formation | Biomimetic, complex product from simple starter |

| Hydrogen Atom Transfer (HAT) | Functionalization/Cyclization | Late-stage C-H functionalization, high selectivity |

These general strategies provide the foundation upon which specific syntheses of complex ent-kauranes, including the pursuit of adenostemmoic acid G, are built.

Semisynthesis of Adenostemmoic Acid Derivatives

Semisynthesis, a strategy that utilizes readily available natural products as starting materials for chemical modification, is a powerful tool for accessing rare or complex molecules and their derivatives. researchgate.netnih.gov In the context of adenostemmoic acids, this approach is particularly valuable due to the structural similarity of the ent-kaurane skeleton to other more abundant natural diterpenoids.

Natural products such as stevioside (B1681144) (and its aglycone, steviol) and oridonin (B1677485), which can be isolated in large quantities from plants, serve as common starting points. nih.gov These molecules already contain the core tetracyclic structure of adenostemmoic acids, significantly reducing the number of synthetic steps required to produce derivatives. The primary focus of semisynthetic efforts is on the targeted modification of peripheral functional groups.

Key transformations in the semisynthesis of adenostemmoic acid derivatives include:

Oxidation/Reduction: Adjusting the oxidation state of hydroxyl groups and ketones on the ent-kaurane ring system to match that of the target molecule or to create novel analogues.

Esterification and Acylation: Modifying carboxylic acid and hydroxyl groups to explore structure-activity relationships or to protect them during other chemical steps. nih.gov

Introduction of Unsaturation: Creating double bonds, such as the α,β-unsaturated ketone moiety, which is a common feature in biologically active ent-kaurane diterpenoids. nih.gov

For example, researchers have successfully synthesized derivatives of related compounds like eriocalyxin B, focusing on modifications that introduce α,β-unsaturated ketone units, which are often crucial for biological activity. nih.gov These studies provide a blueprint for how similar modifications could be applied to readily available precursors to generate this compound or its close analogues. This approach not only provides access to the target compounds but also facilitates the rapid generation of a library of related structures for biological evaluation.

Development of Novel Synthetic Methodologies for Related Compounds

The pursuit of complex natural products like ent-kaurane diterpenoids often drives the development of new synthetic reactions and strategies. rsc.org The challenges posed by these intricate structures serve as a testing ground for chemical innovation. researchgate.net Research aimed at synthesizing molecules structurally related to this compound has led to significant advances in areas such as C-H functionalization and domino reactions.

One area of intense focus has been the development of methods for the selective, late-stage oxidation of unactivated C-H bonds. chemrxiv.org Constructing the ent-kaurane skeleton is challenging in itself, but installing the correct pattern of hydroxyl and carbonyl groups is equally difficult. Hybrid oxidative approaches, which combine biocatalytic methods with chemical C-H oxidation, have emerged as a powerful strategy. chemrxiv.org For example, bacterial enzymes (CYP450 monooxygenases) can selectively hydroxylate specific positions on the A, B, and C rings of the diterpenoid skeleton. These newly installed hydroxyl groups then serve as handles for further chemical manipulation.

Domino reactions, where a single event triggers a cascade of bond-forming transformations, have also been developed to rapidly assemble complex molecular architectures from simpler precursors. nih.govnih.gov For instance, a sequence involving an allylic acetate (B1210297) rearrangement, a stereoselective Ireland-Claisen rearrangement, and an asymmetric Michael addition has been used to create key δ-amino acid derivatives for the synthesis of other complex molecules, showcasing a strategy that builds complexity efficiently. nih.govnih.gov While not directly applied to this compound yet, such multi-reaction sequences are highly valuable for the efficient construction of densely functionalized intermediates required for natural product synthesis.

These methodological advancements, born from the challenges of synthesizing related compounds, provide a powerful and expanding toolkit that can be applied to future synthetic efforts toward this compound.

Progress and Challenges in the Total Synthesis of this compound

As of now, a completed total synthesis of this compound has not been reported in peer-reviewed literature. The molecule's complex and highly oxidized ent-kaurane structure presents several formidable synthetic challenges that chemists must overcome.

The primary obstacles in the total synthesis of this compound include:

Construction of the Tetracyclic Core: As with all ent-kaurane diterpenoids, assembling the [6-6-6-5] fused ring system with the correct stereochemistry is a major hurdle. magtech.com.cn The bridged C/D ring junction is particularly challenging to form.

Control of Stereochemistry: this compound possesses multiple stereocenters. Establishing the correct relative and absolute stereochemistry throughout the synthesis is critical and requires highly stereoselective reactions.

Installation of Oxygen Functional Groups: The molecule features several hydroxyl groups and a carboxylic acid at specific positions (C-7, C-11, C-15, C-17, and C-19). Introducing these functionalities onto the carbocyclic skeleton with complete regioselectivity is a significant challenge, especially the hydroxyl groups at C-7, C-11, and C-15, which reside on the sterically congested core of the molecule.

The Exocyclic Double Bond: The carboxylic acid at C-17 is attached via an exocyclic double bond at C-16. The creation of this specific structural motif can be difficult to achieve without isomerization or competing side reactions.

While a direct synthesis has not been achieved, the general strategies developed for other ent-kaurane diterpenoids lay the groundwork for a future synthesis. rsc.orgbohrium.com A potential synthetic route would likely involve the early-stage construction of a functionalized tetracyclic intermediate, followed by late-stage oxidative modifications to install the necessary hydroxyl groups. The development of novel C-H activation and oxidation methods will be crucial for successfully addressing the challenges posed by the molecule's dense oxygenation pattern. chemrxiv.org The progress made in synthesizing other highly oxidized members of the ent-kaurane family, such as maoecrystal P and eriocalyxin B, provides valuable insights and strategic precedents for tackling the synthesis of this compound. magtech.com.cnnih.gov

Analytical Methodologies for Adenostemmoic Acid G Research

Extraction and Sample Preparation Techniques for Quantitative Analysis

The initial step in studying Adenostemmoic acid G involves its extraction from the plant matrix, typically Adenostemma lavenia. The methods are designed to efficiently isolate diterpenoids while minimizing the co-extraction of interfering substances.

A comprehensive approach for isolating adenostemmoic acids, including this compound, was established during their initial discovery. jst.go.jpnii.ac.jp The general procedure involves the extraction of the dried plant material with a polar solvent such as methanol (B129727). This crude extract is then subjected to solvent partitioning, for example, between ethyl acetate (B1210297) and water, to separate compounds based on polarity. Further purification is achieved through repeated column chromatography on silica (B1680970) gel, which separates the complex mixture into fractions of increasing purity, ultimately leading to the isolation of the pure compound. peerj.comresearchgate.net

Alternative and simpler methods have been utilized for related diterpenoids from A. lavenia. One such method involves a straightforward two-step process: an initial extraction with hot water, followed by a liquid-liquid distribution with chloroform (B151607) to isolate the target compounds. jst.go.jp

For quantitative analysis, sample preparation must be meticulous to ensure accuracy and reproducibility. This includes precise weighing of the plant material, controlled extraction conditions (temperature, time, solvent-to-solid ratio), and often the use of an internal standard to account for any loss during preparation.

**Table 1: Overview of Extraction Techniques for Kaurane (B74193) Diterpenoids from *Adenostemma lavenia***

| Step | Technique | Description | Purpose |

|---|---|---|---|

| 1. Initial Extraction | Solvent Extraction | Maceration or reflux of powdered plant material with solvents like methanol, ethanol (B145695), or hot water. | To create a crude extract containing a broad range of secondary metabolites, including this compound. |

| 2. Fractionation | Liquid-Liquid Partitioning | Separating the crude extract between immiscible solvents (e.g., ethyl acetate/water, chloroform/water). | To group compounds by polarity, simplifying the mixture for further purification. |

| 3. Purification | Column Chromatography | Passing the concentrated fractions through a stationary phase (e.g., silica gel) with a mobile phase gradient. | To isolate individual compounds from the enriched fractions. |

| 4. Final Purification | High-Performance Liquid Chromatography (HPLC) | A high-resolution separation technique used to achieve high purity of the target compound. | To obtain pure this compound suitable for structural analysis and quantitative standard. |

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for both the purification of this compound and its quantitative measurement in various samples. Different chromatographic methods are employed based on the analytical goal.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the final purification and quantification of this compound. Due to its acidic nature and molecular weight, reversed-phase HPLC is the most common modality.

In a typical setup, a C18 column is used as the stationary phase. The mobile phase usually consists of a gradient mixture of an aqueous solvent (often containing an acid like formic acid or acetic acid to ensure the carboxylic acid remains protonated) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using an ultraviolet (UV) detector, as the carbonyl group in the kaurane structure provides a chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of ent-kaurane diterpenoids, but it is not ideal for the direct analysis of acidic, non-volatile compounds like this compound. researchgate.net To make the compound suitable for GC analysis, a derivatization step is necessary.

The carboxylic acid functional group must be converted into a more volatile ester, typically a methyl ester, through a reaction with an agent like diazomethane (B1218177) or trimethylsilyldiazomethane. After derivatization, the resulting compound can be volatilized and separated on a GC column. The coupled mass spectrometer then fragments the molecule, providing a characteristic mass spectrum that can be used for identification by comparison with spectral libraries.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful and highly sensitive techniques for the analysis of this compound. This method combines the separation capabilities of HPLC with the precise detection and identification power of mass spectrometry.

The compound is first separated on an HPLC column as described above. The eluent from the column is then introduced into the ion source of the mass spectrometer, where molecules are ionized, commonly using electrospray ionization (ESI). The mass spectrometer measures the mass-to-charge ratio of the parent ion, which provides a highly accurate molecular weight. In tandem MS (MS/MS), the parent ion can be fragmented to produce a unique pattern of daughter ions, further confirming the compound's identity and enabling highly selective quantification even in complex biological matrices.

Spectroscopic Characterization Techniques for Structural Confirmation

Once this compound is isolated in pure form, its chemical structure is determined using spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the structural elucidation of novel organic compounds like this compound. The complete structure was first confirmed using a suite of NMR experiments. jst.go.jpnii.ac.jp

The process involves analyzing various NMR spectra:

¹H-NMR: This spectrum provides information about the number and chemical environment of hydrogen atoms in the molecule. For an ent-kaurane skeleton, this includes characteristic signals for methyl groups, olefinic protons, and protons on carbons bearing hydroxyl groups.

¹³C-NMR: This spectrum reveals the number of unique carbon atoms and their types (methyl, methylene (B1212753), methine, quaternary), including the signature signal of the carboxylic acid carbon.

2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to piece the structure together. COSY identifies neighboring protons, HSQC correlates protons to the carbons they are directly attached to, and HMBC reveals longer-range connections between protons and carbons. Together, these experiments allow for the unambiguous assignment of all atoms within the molecular framework, confirming the ent-kaurane structure and the specific placement of hydroxyl and carbonyl functional groups that define this compound.

Table 2: Expected NMR Signal Types for the Structural Confirmation of this compound

| Nucleus | Experiment | Expected Information and Signal Types |

|---|

UV-Vis Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry is a valuable technique for the quantitative analysis of organic molecules containing chromophores, which are parts of the molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. For this compound and related ent-kaurane diterpenoids, the presence of a conjugated system, typically an α,β-unsaturated ketone, gives rise to characteristic UV absorption.

While specific UV-Vis spectral data for this compound is not widely published, analysis of closely related compounds provides insight into its expected absorption properties. For instance, a structurally similar compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (11αOH-KA), which is also found in Adenostemma species, exhibits a characteristic ultraviolet (UV) absorption maximum at 245 nm. nih.gov This absorption is attributed to the π → π* electronic transition within the conjugated enone system of the molecule. libretexts.orgmsu.edu Given the structural similarities, it is anticipated that this compound would display a comparable UV absorption profile.

The intensity of the absorption, as defined by the Beer-Lambert law, is directly proportional to the concentration of the compound in a solution, making UV-Vis spectrophotometry a useful tool for quantifying the total terpenoid content in extracts of Adenostemma lavenia. researchgate.net

Table 1: Expected UV-Vis Spectroscopic Data for this compound

| Parameter | Expected Value | Rationale |

| λmax (nm) | ~245 | Based on the UV absorption of the structurally related compound ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, which shares a similar chromophore. nih.gov |

| Chromophore | α,β-unsaturated ketone | This functional group is responsible for the characteristic UV absorption in this class of diterpenoids. libretexts.orgmsu.edu |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a molecular "fingerprint" that is unique to the compound.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to its various functional groups. As a carboxylic acid, a very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the carboxyl group. vscht.cz Additionally, a strong, sharp peak corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be expected around 1700 cm⁻¹. researchgate.net The presence of hydroxyl groups would also contribute to the broadness of the O-H stretching band. Other notable peaks would include those for C-H stretching and bending vibrations of the alkane backbone.

Table 2: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid, Hydroxyl groups |

| ~2950-2850 | C-H stretch | Alkanes (CH₂, CH₃) |

| ~1700 (strong) | C=O stretch | Carboxylic acid, Ketone |

| ~1460 and ~1380 | C-H bend | Alkanes (CH₂, CH₃) |

| ~1250 | C-O stretch | Carboxylic acid, Ether |

Purity Assessment and Standardization of this compound

Ensuring the purity and consistent quality of this compound is crucial for its reliable use in research and potential therapeutic applications. A combination of chromatographic and spectroscopic techniques is employed for its purity assessment and the standardization of extracts containing it.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of diterpenoid acids. A patent for the extraction of the related Adenostemmoic acid B from Adenostemma Lavenia details a method to achieve high purity. google.com This process involves initial extraction with alcohol, followed by separation using macroporous adsorption resin with a gradient elution of water and alcohol. google.com The final purification step utilizes high-speed countercurrent chromatography to yield Adenostemmoic acid B with a purity exceeding 95%. google.com Similar methodologies can be adapted for the purification of this compound.

For routine purity checks and quantification, HPLC coupled with a Diode Array Detector (DAD) or a UV detector is commonly used. The method's accuracy can be validated by determining parameters such as linearity, precision, and recovery. For instance, in the validation of an HPLC method for another fatty acid, the accuracy was confirmed with recovery rates between 96.92% and 103.77%. mdpi.com The retention time of the compound in the chromatogram serves as a qualitative identifier, while the peak area is used for quantification against a reference standard.

The standardization of herbal extracts from Adenostemma lavenia involves ensuring a consistent content of the active principles, including adenostemmoic acids. This is critical due to natural variations in plant material. japsonline.com Standardization protocols often involve the development of a validated analytical method, such as HPLC, to quantify the marker compounds. japsonline.com For complex extracts, a chemical fingerprint, which is a comprehensive chromatographic or spectroscopic profile, can be established to ensure batch-to-batch consistency.

Table 3: Methods for Purity Assessment and Standardization of this compound

| Technique | Application | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Quantification and Purity Assessment | Retention Time, Peak Area, Purity (%) google.commdpi.com |

| High-Speed Countercurrent Chromatography (HSCCC) | Purification | High purity (e.g., >95%) google.com |

| Macroporous Resin Chromatography | Initial Purification/Fractionation | Gradient Elution google.com |

| Thin-Layer Chromatography (TLC) | Preliminary Purity Check | Rf Value |

Future Research Directions for Adenostemmoic Acid G

Elucidation of Specific Biological Activities and Underlying Mechanisms

The foundational step in evaluating Adenostemmoic acid G is to establish its specific biological activities. Plants of the Adenostemma genus are known to possess a range of secondary metabolites with reported antioxidant, anti-inflammatory, and antimelanogenic activities. Therefore, a primary research objective should be to conduct broad-based biological screening of purified this compound.

Initial investigations should involve a panel of in vitro assays to test for a wide array of potential effects, including but not limited to:

Cytotoxicity: Screening against a diverse set of human cancer cell lines to identify any potential anti-tumor activity.

Anti-inflammatory Activity: Assessing the inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines in relevant cell models (e.g., macrophages).

Antioxidant Capacity: Evaluating its ability to scavenge free radicals and protect cells from oxidative stress.

Enzyme Inhibition: Testing against a panel of therapeutically relevant enzymes (e.g., kinases, proteases, oxidoreductases).

Once a significant biological activity is identified, subsequent research must focus on elucidating the underlying molecular mechanisms. This involves identifying the specific cellular targets and signaling pathways that are modulated by this compound. Techniques such as thermal shift assays, affinity chromatography, and genetic knockdown/knockout models can be employed to pinpoint the direct protein targets. Understanding these mechanisms is crucial for validating the compound's therapeutic potential and guiding further development.

Comprehensive Structure-Activity Relationship Studies for Lead Optimization

Following the identification of a confirmed biological activity, comprehensive Structure-Activity Relationship (SAR) studies are essential for lead optimization. patsnap.compatsnap.com The goal of SAR is to understand how different parts of the molecule's chemical structure contribute to its biological effect. patsnap.com This knowledge allows medicinal chemists to make targeted modifications to enhance potency and selectivity while improving pharmacokinetic properties and reducing potential toxicity. patsnap.compatsnap.comnih.gov

A systematic SAR campaign for this compound would involve the synthesis of a library of analogues with modifications at key positions. For a diterpenoid scaffold, these modifications might include:

Alteration of functional groups (e.g., hydroxyls, carboxyls, ketones).

Introduction of new substituents (e.g., halogens, alkyl chains) to probe interactions with biological targets. youtube.com

Modification of the stereochemistry at chiral centers.

Each synthesized analogue would be tested in the relevant biological assays to determine the impact of the structural change. This iterative process of design, synthesis, and testing is fundamental to transforming a natural "hit" compound into a viable drug candidate. patsnap.com

| Modification Site (Hypothetical) | Type of Modification | Potential Goal |

| Carboxylic Acid Group | Esterification, Amidation | Improve cell permeability, alter solubility |

| Hydroxyl Groups | Acylation, Alkylation, Oxidation | Modulate hydrogen bonding, enhance target affinity |

| Alicyclic Rings | Introduction of unsaturation, Halogenation | Alter conformation, increase metabolic stability |

| Isopropyl Group | Truncation, Bioisosteric replacement | Probe steric requirements of the binding pocket |

Development of Efficient and Scalable Synthetic Routes

Reliance on isolation from natural sources is often a significant bottleneck for the development of plant-derived compounds due to low yields, seasonal and geographical variability, and complex purification processes. Therefore, the development of an efficient and scalable total synthesis for this compound is a critical long-term objective.

A successful synthetic route would provide several key advantages:

Sustainable Supply: It ensures a reliable and reproducible supply of the compound for extensive preclinical and potentially clinical studies, independent of the natural source.

Analogue Production: It provides the necessary chemical platform for executing the comprehensive SAR studies outlined previously by allowing for the creation of designed analogues that may not be accessible through semi-synthesis.

Structural Confirmation: The first total synthesis would serve as the definitive confirmation of the compound's stereochemical and structural assignment.

The development of such a route would likely involve complex organic chemistry, focusing on stereoselective reactions to construct the intricate polycyclic core of the diterpenoid.

Exploration of Additional Natural Sources and Cultivation Strategies

In parallel with synthetic efforts, research should be directed toward optimizing the natural supply of this compound. This involves two primary strategies: screening for high-yield plant sources and developing enhanced cultivation methods.

An initial step would be to perform phytochemical analysis on a wider range of species within the Adenostemma genus, which is distributed across tropical regions of Asia, Africa, and America. This could identify a particular species or varietal that produces this compound in significantly higher concentrations.

Furthermore, research into the cultivation of the source plant could dramatically increase yields. Studies on related species have shown that factors such as nutrient solutions, hydroponic systems, light exposure, and elicitor treatments can significantly impact the production of specific secondary metabolites. Controlled cultivation would also ensure a more consistent and predictable supply chain compared to harvesting wild plants.

Potential for Derivatization and Analogue Development

Derivatization, the process of chemically modifying a compound, serves multiple purposes in drug discovery. researchgate.net For this compound, this approach can be used to create two distinct classes of molecules: research tools and therapeutic candidates.

Q & A

Basic Research Questions

Q. How is adenostemmoic acid G synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis typically involves isolation from natural sources (e.g., Adenostemma species) followed by purification via column chromatography. Structural characterization employs spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) for determining carbon-hydrogen frameworks.

- High-Resolution Mass Spectrometry (HR-MS) to confirm molecular formula (e.g., C₂₀H₂₈O₅, similar to adenostemmoic acid B ).

- Infrared (IR) Spectroscopy to identify functional groups (e.g., carboxyl or ester moieties).

Q. What analytical techniques ensure the purity of this compound for in vitro studies?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) with UV detection to quantify purity (>95% threshold).

- Thin-Layer Chromatography (TLC) for rapid purity checks.

- Melting Point Analysis to detect impurities via deviations from literature values .

Advanced Research Questions

Q. How to design experiments evaluating this compound’s biological activity while minimizing confounding variables?

- Experimental Design :

- In vitro assays : Use dose-response curves (e.g., IC₅₀ calculations) with positive/negative controls (e.g., cisplatin for cytotoxicity).

- Cell Line Selection : Prioritize lines with documented sensitivity to diterpenoids (e.g., kaurene analogs ).

- Replication : Triplicate runs with blinded data collection to reduce bias .

Q. How to resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?

- Analytical Framework :

- Meta-Analysis : Pool data from multiple studies, adjusting for variables (e.g., cell passage number, solvent used).

- Sensitivity Analysis : Test if conclusions hold under different statistical models (e.g., fixed vs. random effects) .

- Methodological Audit : Compare protocols for discrepancies in compound preparation or assay conditions .

Q. What computational strategies predict this compound’s mechanism of action?

- Methodology :

- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to target proteins (e.g., SARS-CoV-2 main protease, inspired by kaurene diterpenoid studies ).

- Quantitative Structure-Activity Relationship (QSAR) : Corrogate structural features (e.g., hydroxyl groups) with bioactivity data .

Q. How to optimize this compound’s structure for enhanced bioavailability?

- Approaches :

- Structure-Activity Relationship (SAR) Studies : Modify functional groups (e.g., esterification of carboxyl moieties) to improve solubility.

- Prodrug Design : Synthesize derivatives (e.g., glucosyl esters) for targeted delivery, as seen in ent-kaurene analogs .

Data and Literature Analysis

Q. How to manage large datasets from multi-omic studies involving this compound?

- Workflow :

- Raw Data Storage : Use repositories (e.g., Figshare) with standardized metadata tags.

- Preprocessing : Apply normalization algorithms (e.g., Z-score for transcriptomic data) to reduce batch effects .

- Visualization : Generate heatmaps or pathway diagrams using tools like Cytoscape .

Q. How to contextualize findings on this compound within existing literature?

- Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.